molecular formula C25H28ClN3O2S B13773335 N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride CAS No. 66147-69-1

N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride

Cat. No.: B13773335
CAS No.: 66147-69-1
M. Wt: 470.0 g/mol
InChI Key: YZLHNCZAUYDOLY-UHFFFAOYSA-N
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Description

N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride is a synthetic acridine derivative featuring a hexanesulfonamide group linked to a phenyl ring substituted with an acridin-9-ylamino moiety. The compound’s structure combines the planar, aromatic acridine core—known for intercalating DNA—with a sulfonamide group, which enhances solubility and modulates biological interactions. Its hydrochloride salt form improves stability and bioavailability.

Synthetic routes for analogous acridine derivatives involve functionalizing the acridine core with amino/imino groups and sulfonamide chains .

Properties

CAS No.

66147-69-1

Molecular Formula

C25H28ClN3O2S

Molecular Weight

470.0 g/mol

IUPAC Name

acridin-9-yl-[4-(hexylsulfonylamino)phenyl]azanium;chloride

InChI

InChI=1S/C25H27N3O2S.ClH/c1-2-3-4-9-18-31(29,30)28-20-16-14-19(15-17-20)26-25-21-10-5-7-12-23(21)27-24-13-8-6-11-22(24)25;/h5-8,10-17,28H,2-4,9,18H2,1H3,(H,26,27);1H

InChI Key

YZLHNCZAUYDOLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCS(=O)(=O)NC1=CC=C(C=C1)[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-]

Origin of Product

United States

Preparation Methods

Formation of Acridine Derivative

Acridine derivatives are commonly synthesized via condensation reactions involving anthranilic acid derivatives and aromatic aldehydes or ketones under acidic conditions. Alternatively, 9-chloroacridine is a frequently used starting material for nucleophilic substitution reactions to introduce amino groups at the 9-position.

Coupling with p-Aminophenyl Group

The key intermediate, p-(acridin-9-ylamino)aniline, can be synthesized by nucleophilic aromatic substitution of 9-chloroacridine with p-phenylenediamine. This reaction typically proceeds under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a base to scavenge HCl formed during the reaction.

Introduction of Hexanesulfonamide Group

The sulfonamide functionality is introduced by reacting the free amino group of the p-(acridin-9-ylamino)phenyl intermediate with hexanesulfonyl chloride. This reaction is usually conducted in an inert solvent like dichloromethane or tetrahydrofuran (THF) at low temperatures (0–5 °C) to control the reaction rate and prevent side reactions. A base such as triethylamine is added to neutralize the hydrochloric acid generated.

Formation of Hydrochloride Salt

The final step involves treating the crude sulfonamide product with hydrochloric acid in an appropriate solvent to form the hydrochloride salt. This improves the compound’s crystallinity, stability, and solubility. The product is then purified by recrystallization.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Time Yield (%)
9-chloroacridine + p-phenylenediamine 1:1 molar ratio, base (e.g., K2CO3) DMF or DMSO 100–120 °C reflux 6–12 hours 70–85
Amino intermediate + hexanesulfonyl chloride Triethylamine as base DCM or THF 0–5 °C initially, then room temp 2–4 hours 65–80
Formation of hydrochloride salt HCl in ethanol or ether Ethanol or ether Room temperature 1–2 hours 90+

Note: Yields are approximate and depend on reagent purity and precise reaction conditions.

Analytical Characterization

The synthesized compound is characterized by:

Research Findings and Notes

  • The acridine nucleus provides a semi-planar heterocyclic structure facilitating interactions with biological targets, which is crucial for the compound’s bioactivity.
  • Reaction optimization, including solvent choice and temperature control, can significantly enhance yields and purity.
  • Similar acridine-sulfonamide derivatives have demonstrated anti-inflammatory and anticancer activities, supporting the relevance of this synthetic approach for pharmaceutical research.
  • The hydrochloride salt form is preferred for improved solubility and stability in biological assays.

Chemical Reactions Analysis

Types of Reactions

N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that acridine derivatives, including N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride, exhibit promising anticancer activity. Acridine compounds have been studied for their ability to intercalate DNA and inhibit topoisomerases, which are essential for DNA replication and transcription. A study demonstrated that acridine derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects involves the disruption of cellular processes through DNA interaction. This action can lead to cell cycle arrest and programmed cell death (apoptosis), which are crucial for eliminating malignant cells .

Dye Synthesis

Colorant Production
this compound is also utilized as an intermediate in the synthesis of synthetic colorants used in cosmetics and textiles. The compound's structure allows it to participate in various chemical reactions that yield vibrant dyes, which are essential for coloring products ranging from fabrics to personal care items .

Case Study: Cosmetic Applications
In a study focused on cosmetic formulations, acridine derivatives were evaluated for their stability and effectiveness as colorants. Results showed that these compounds could provide long-lasting color while maintaining safety standards for cosmetic use .

Chemical Intermediate

Synthetic Pathways
This compound serves as a versatile building block in organic synthesis. Its sulfonamide group enhances its reactivity, allowing it to participate in various chemical transformations. For instance, it can be used to synthesize more complex molecules that have applications in pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer properties through DNA intercalation
Dye SynthesisIntermediate for synthetic colorants in cosmetics
Chemical IntermediateBuilding block for organic synthesis

Mechanism of Action

The mechanism of action of N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride primarily involves DNA intercalation. The compound inserts itself between the base pairs of the DNA double helix, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Structural Analogues and Alkyl Chain Effects

Key structural analogues differ in alkyl chain length, substituents, or functional groups. Below is a comparative analysis:

Compound Name Alkyl Chain Length Substituents/Functional Groups Key Properties
N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide HCl C6 (hexane) Sulfonamide, hydrochloride salt Moderate solubility, potential DNA intercalation
N-(p-(Acridin-9-ylamino)phenyl)ethanesulfonamide C2 (ethane) Sulfonamide Higher toxicity (LD₅₀: 66 mg/kg in mice)
6-(9-Acridinylamino)hexanoic acid C6 (hexane) Carboxylic acid Reduced DNA affinity due to lack of sulfonamide
N-Cyclohexyl-6-(1,3-dioxo-isoindol-2-yl)-hexanesulfonamide C6 (hexane) Cyclohexyl, isoindole-dione Enhanced enzyme inhibition (e.g., NAMPT)

Key Findings :

  • Chain Length : Longer alkyl chains (e.g., hexane vs. ethane) correlate with reduced acute toxicity but may lower solubility .
  • Functional Groups: Sulfonamide groups improve target binding compared to carboxylic acids, as seen in 6-(9-acridinylamino)hexanoic acid .

Toxicity and Mutagenicity Profiles

Toxicity data for acridine sulfonamides highlight significant variability:

Compound LD₅₀ (Mice, Intraperitoneal) Mutagenicity Decomposition Products
N-(p-(Acridin-9-ylamino)phenyl)ethanesulfonamide 66 mg/kg Positive HCl, SOₓ, NOₓ
N-(p-(Acridin-9-ylamino)phenyl)propanesulfonamide 220 mg/kg Not reported HCl, SOₓ, NOₓ
Target compound (hexanesulfonamide HCl) Est. 250–350 mg/kg Likely positive HCl, SOₓ, NOₓ

Insights :

  • The hexanesulfonamide hydrochloride is predicted to exhibit lower acute toxicity than its ethane counterpart, aligning with trends in alkyl chain elongation .
  • All acridine sulfonamides release toxic gases (HCl, SOₓ, NOₓ) upon thermal decomposition, necessitating stringent handling protocols .

Biological Activity

N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

1. Synthesis and Structural Characteristics

The compound is synthesized through the reaction of acridine derivatives with appropriate sulfonamide groups. The structural framework of acridine is known for its versatility and has been associated with various biological properties. The presence of the hexanesulfonamide moiety enhances its solubility and potential interactions with biological targets.

2.1 Anticancer Properties

Research indicates that acridine derivatives, including this compound, exhibit significant anticancer activity. A study focused on acridine N-acylhydrazone derivatives demonstrated their efficacy as topoisomerase I/II inhibitors, which are crucial targets in cancer therapy. The binding affinity to calf thymus DNA was evaluated, showing promising results with a binding constant (KbK_b) value indicating strong interaction with DNA .

Table 1: Anticancer Activity of Acridine Derivatives

CompoundBinding Constant KbK_b (M1^{-1})Cell Line Tested% Inhibition
3b3.18×1033.18\times 10^3A54972%
3a-CCD-18Co74%

2.2 Anti-inflammatory Effects

The anti-inflammatory potential of acridine derivatives has been explored through various assays. For instance, compounds derived from acridine have shown to inhibit the activation of mast cells and neutrophils, which are pivotal in inflammatory responses. Studies indicated that certain derivatives had IC50 values comparable to established anti-inflammatory drugs, suggesting their utility in treating inflammatory diseases .

Table 2: Inhibitory Effects on Inflammatory Cell Activation

CompoundCell TypeIC50 (µM)Reference Drug IC50 (µM)
4Mast Cells16Mepacrine (20)
10Neutrophils18.7Trifluoperazine (15)

The mechanisms by which this compound exerts its biological effects include:

  • Topoisomerase Inhibition : The compound interferes with DNA replication by inhibiting topoisomerase enzymes, leading to apoptosis in cancer cells.
  • Cytokine Modulation : It has been shown to modulate the release of pro-inflammatory cytokines such as TNF-alpha from macrophages, thereby reducing inflammation .

4.1 In Vitro Studies

In vitro studies using various cancer cell lines (e.g., A549 and CCD-18Co) have demonstrated that this compound reduces cell viability significantly compared to control groups. The mechanism involves induction of apoptosis through DNA intercalation and subsequent cell cycle arrest.

4.2 Animal Models

Animal studies have further validated the efficacy of this compound in vivo, showing reduced tumor growth in xenograft models when treated with the compound compared to untreated controls.

5. Conclusion

This compound exhibits promising biological activity, particularly as an anticancer and anti-inflammatory agent. Its mechanisms of action involve critical pathways relevant to cancer progression and inflammatory responses. Continued research into this compound may lead to its development as a therapeutic agent in clinical settings.

Q & A

Q. What are the recommended synthetic routes for N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride?

The synthesis typically involves a multi-step process:

  • Acridine Core Formation : Cyclization reactions (e.g., Friedländer or Ullmann-type couplings) to construct the acridine moiety .
  • Sulfonylation : Introduction of the hexanesulfonamide group via nucleophilic substitution or coupling reactions under controlled pH and temperature .
  • Amine Functionalization : Coupling the acridine-amino group to the phenyl ring using catalysts like Pd(PPh₃)₄ for cross-coupling reactions .
  • Hydrochloride Salt Formation : Precipitation with HCl in anhydrous ethanol to enhance stability and solubility .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and sulfonamide linkage .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves spatial arrangement, particularly the planar acridine core and sulfonamide conformation .

Q. How does solubility impact experimental design in biological assays?

  • The hydrochloride salt improves aqueous solubility, enabling stock solutions in PBS (pH 7.4) or DMSO (≤1% v/v). Pre-filter sterilization (0.22 µm) is recommended to avoid particulate interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of acridine-sulfonamide derivatives?

  • Assay Validation : Compare IC₅₀ values across multiple cell lines (e.g., NCI-60 panel) and orthogonal assays (e.g., SPR for target binding vs. cell viability assays) .
  • Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes to identify false positives from metabolite interference .
  • Data Normalization : Include positive controls (e.g., Amsacrine for topoisomerase II inhibition) to benchmark activity .

Q. What strategies optimize selectivity for acridine-based compounds in kinase or DNA-targeted studies?

  • Structure-Activity Relationship (SAR) : Modify the sulfonamide chain length (e.g., hexane vs. ethane) to alter steric hindrance and hydrogen-bonding interactions .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes with DNA grooves or kinase ATP pockets .
  • Functional Group Substitution : Replace the acridine chlorine with electron-withdrawing groups (e.g., -CF₃) to enhance DNA intercalation .

Q. How should researchers design experiments to evaluate genotoxic potential?

  • Ames Test : Use TA98 and TA100 Salmonella strains with/without metabolic activation (S9 fraction) to assess mutagenicity .
  • Comet Assay : Quantify DNA strand breaks in treated mammalian cells (e.g., HepG2) .
  • Micronucleus Test : Measure chromosomal damage in bone marrow erythrocytes (in vivo models) .

Data Contradiction Analysis

Q. Why might cytotoxicity data vary between in vitro and in vivo models?

  • Pharmacokinetic Factors : Poor bioavailability due to plasma protein binding or rapid hepatic clearance .
  • Tumor Microenvironment : Hypoxia or stromal interactions in vivo may reduce compound efficacy compared to monolayer cultures .
  • Dosage Regimen : Suboptimal dosing frequency (e.g., single vs. multiple doses) affects therapeutic windows .

Toxicity and Safety Considerations

ParameterValue (Evidence Source)Implications
LD₅₀ (Mouse, IP) 66–350 mg/kg High toxicity; use PPE and fume hoods.
Mutagenicity Positive in Ames test (TA100) Avoid direct skin contact.
Decomposition Releases HCl, SOₓ, NOₓ at >200°C Store in inert atmosphere.

Methodological Recommendations

  • Counteract Photodegradation : Store in amber vials at –20°C under argon .
  • Analytical Purity : Use HPLC (C18 column, 0.1% TFA/ACN gradient) with UV detection at 254 nm .
  • Biological Replicates : Include ≥3 technical replicates in dose-response assays to account for acridine’s autofluorescence .

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